Product packaging for 4-Hydroxynitrofurantoin(Cat. No.:CAS No. 76644-41-2)

4-Hydroxynitrofurantoin

Cat. No.: B029681
CAS No.: 76644-41-2
M. Wt: 254.16 g/mol
InChI Key: FVAPZVJUBYDZAT-MBXJOHMKSA-N
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Description

4-Hydroxynitrofurantoin is a primary oxidative metabolite of the broad-spectrum antibacterial agent nitrofurantoin, serving as a critical reference standard in pharmacological and toxicological research. Its main research value lies in elucidating the metabolic fate, pharmacokinetic profile, and bioactivation pathways of nitrofurantoin. Like its parent compound, this compound is believed to exert its biological activity through enzymatic reduction of its nitro group by bacterial nitroreductases, generating highly reactive intermediates that cause irreversible damage to bacterial DNA, proteins, and other macromolecules. This mechanism is central to studies investigating the efficacy and the emergence of bacterial resistance. Furthermore, this metabolite is indispensable for in vitro studies focused on the drug's potential cytotoxicity and genotoxicity, providing insights into the balance between therapeutic effects and adverse reactions. Researchers utilize this compound in analytical method development, using HPLC and LC-MS for the quantification of nitrofurantoin and its metabolites in biological matrices, which is vital for understanding drug disposition and conducting comprehensive safety assessments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O6 B029681 4-Hydroxynitrofurantoin CAS No. 76644-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76644-41-2

Molecular Formula

C8H6N4O6

Molecular Weight

254.16 g/mol

IUPAC Name

1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2-

InChI Key

FVAPZVJUBYDZAT-MBXJOHMKSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Other CAS No.

76644-41-2

Synonyms

1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 

Origin of Product

United States

Academic Contextualization of 4 Hydroxynitrofurantoin Within Nitrofuran Research

Overview of the Nitrofuran Class in Chemical Biology Research

Nitrofurans are a class of synthetic compounds characterized by a furan (B31954) ring substituted with a nitro group. nih.govnih.gov These compounds have been a subject of interest in chemical biology and medicinal chemistry for over six decades due to their broad-spectrum antimicrobial activities. nih.govresearchgate.net

The antimicrobial effect of nitrofurans is a result of a multi-step process that begins with the reduction of the nitro group by bacterial nitroreductases. nih.govresearchgate.net This activation process generates reactive metabolites that can interact with and damage various cellular components, including DNA, RNA, and proteins, ultimately leading to bacterial cell death. nih.gov

In recent years, there has been a renewed interest in nitrofurans due to the rise of antibiotic-resistant bacteria. nih.govresearchgate.net Researchers are exploring the potential of these "old" drugs to combat multidrug-resistant pathogens. nih.gov Furthermore, studies have expanded to investigate the potential of nitrofuran derivatives in other therapeutic areas, including cancer treatment. nih.govresearchgate.net For instance, some 5-nitrofurans have been shown to target aldehyde dehydrogenase (ALDH)-expressing cancer cells, which are often associated with tumor-initiating cells. nih.gov The use of zebrafish as a model organism has been instrumental in phenotypic screens to identify novel biological activities of nitrofuran compounds. st-andrews.ac.uk

Historical Perspectives on the Academic Study of Nitrofuran Derivatives

The academic study of nitrofuran derivatives dates back to the 1940s and 1950s with their introduction as antimicrobial agents. nih.gov Initial research focused on their synthesis and antibacterial properties. Over the years, numerous derivatives have been synthesized and evaluated for their activity against a wide range of pathogens. researchgate.netacs.org

A significant area of historical academic inquiry has been the mechanism of action of nitrofurans. Early studies established that their antimicrobial activity is dependent on the reduction of the nitro group. karger.com This led to extensive research into the enzymes responsible for this activation, primarily bacterial nitroreductases. researchgate.net

The metabolism of nitrofurans in mammals has also been a key area of investigation. These studies have been crucial in understanding both the efficacy and the potential toxicity of these compounds. For example, research has identified various metabolites of nitrofurans, some of which are formed through oxidative pathways. karger.com The study of nitrofuran derivatives has also extended to their potential use against parasites, with research dating back to the 1960s exploring their schistosomicidal activity. researchgate.net

Positioning of 4-Hydroxynitrofurantoin in Contemporary Academic Chemical Research

This compound is primarily known in the scientific community as a metabolite of the antibiotic nitrofurantoin (B1679001). karger.comontosight.ai Its chemical name is 1-(((4-hydroxy-5-nitro-2-furanyl)methylene)amino)-2,4-imidazolidinedione. ontosight.ai The formation of this compound occurs in the liver and is considered an oxidative metabolic pathway for the parent drug, nitrofurantoin. karger.comontosight.ai

Contemporary research on this compound is often linked to the study of nitrofurantoin's metabolism and its potential implications. The synthesis of 4-hydroxy derivatives of nitrofurans, including this compound, has been a key step in confirming their identity as metabolites found in the urine of rats dosed with the parent compounds. karger.com Studies have shown that the formation of this metabolite can be influenced by inducers of cytochrome P450 enzymes. karger.comanses.frdtu.dk

Recent computational studies have also included this compound in molecular docking analyses to explore the interaction of nitrofuran derivatives with bacterial enzymes like E. coli nitroreductase. ajprd.comresearchgate.netresearchgate.net These studies aim to understand the structure-activity relationships of nitrofurans and to potentially design more effective derivatives. ajprd.com For example, a molecular docking study predicted a strong binding affinity of this compound to E. coli nitroreductase. ajprd.com

Chemical Properties of this compound

PropertyValue
Chemical FormulaC8H6N4O6
Molecular Weight254.16 g/mol
IUPAC Name1-[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Canonical SMILESC1C(=O)NC(=O)N1N=CC2=CC(=C(O2)N+[O-])O
Density1.98g/cm³

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxynitrofurantoin

Established Synthetic Routes to 4-Hydroxynitrofurantoin and Related Nitrofuran Derivatives

The synthesis of the nitrofuran scaffold and its derivatives relies on well-documented chemical strategies, often involving multiple steps and the use of specific precursor molecules. While direct synthetic routes for this compound, a metabolite of nitrofurantoin (B1679001), are not extensively detailed in the literature, the methods used for related analogues provide a clear blueprint for its potential synthesis. dtu.dk

The construction of nitrofuran derivatives frequently involves multi-step reaction sequences. These methods allow for the controlled assembly of complex molecules from simpler starting materials.

A common approach is the condensation reaction between a nitrofuran aldehyde and another molecule containing an active methylene (B1212753) group. For instance, (E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones have been synthesized by condensing 5-substituted-2-hydroxyacetophenone with 5-nitro-2-furfurylidene diacetate in a mixture of acetic and sulfuric acids. acs.org Another established route involves the reaction of 5-nitro-2-furfural with various (sub)phenyl/pyridyl thiosemicarbazides, often accelerated by microwave irradiation, to produce a series of 5-nitrofuran-2-yl derivatives. researchgate.net

Other multi-step syntheses focus on building amide derivatives. This can be achieved by activating 5-nitrofuran-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by a reaction with an appropriate amine to form the desired amide. nih.gov Similarly, N-acylhydrazone analogues are prepared through a one-step coupling reaction between aryl-aldehydes and N-acylhydrazides, catalyzed by an acid like HCl in a solvent such as DMSO. nih.gov

Table 1: Examples of Multi-step Synthetic Routes for Nitrofuran Analogues

Product Type Reactants Key Conditions Reference
(E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones 5-substituted-2-hydroxyacetophenone, 5-nitro-2-furfurylidene diacetate Acetic acid, Sulfuric acid acs.org
5-nitrofuran-2-yl thiosemicarbazones 5-nitro-2-furfural, (sub)phenyl/pyridyl thiosemicarbazide Microwave irradiation researchgate.net
Nitrofuran carboxamides 5-nitrofuran-2-carboxylic acid, 1,1'-carbonyldiimidazole (CDI), Amine 1,4-dioxane, Room temperature to reflux nih.gov

The synthesis of diverse nitrofuran derivatives is highly dependent on the availability of key precursor compounds. These molecules provide the foundational nitrofuran ring system, which is then elaborated through subsequent chemical reactions.

A fundamental building block is Furfural (B47365) , a bio-based compound derived from hemicellulose. researchgate.net The nitration of furfural yields Nitrofurfural (specifically 5-nitro-2-furfural or 5-nitrofuran-2-carbaldehyde), which is a crucial intermediate for a vast number of nitrofuran pharmaceuticals. researchgate.netresearchgate.net This aldehyde is highly reactive and is widely used in condensation reactions to form Schiff bases or other carbon-carbon bonds. researchgate.netresearchgate.netbohrium.com

Another pivotal precursor is 5-nitrofuran-2-carboxylic acid . This compound is primarily used in the synthesis of amide derivatives. Its carboxylic acid group can be activated and coupled with various amines to introduce diverse functionalities to the nitrofuran scaffold. nih.gov The parent drug, Nitrofurantoin , also serves as a precursor for synthesizing new analogues through modifications at the N-3 position of the hydantoin (B18101) ring. sci-hub.se

Table 2: Key Precursor Compounds for Nitrofuran Derivatization

Precursor Compound Chemical Role/Use Typical Reactions Reference
Furfural Starting material for nitrofuran ring Nitration to form nitrofurfural researchgate.net
5-Nitro-2-furfural Key intermediate Condensation, Schiff base formation researchgate.netresearchgate.net
5-Nitrofuran-2-carboxylic acid Precursor for amides Amide coupling via activation (e.g., with CDI) nih.gov

Novel Synthetic Strategies for this compound Analogues

Recent advancements in synthetic chemistry have led to more efficient and targeted strategies for creating nitrofuran analogues. These novel methods often aim to improve yields, reduce reaction times, and allow for the synthesis of compounds that are difficult to access through traditional routes.

One innovative approach is the use of continuous flow synthesis for the production of key intermediates like nitrofurfural. researchgate.net Traditional nitration of furfural can be low-yielding and difficult to control, but a continuous flow platform using in situ generated acetyl nitrate (B79036) provides a safer, more robust, and highly efficient method. This technology allows for the rapid synthesis of nitrofurfural, which can then be coupled with various hydrazines to produce pharmaceuticals like nitrofurantoin in minutes. researchgate.net

Another modern strategy involves the direct, single-step modification of existing nitrofuran drugs. For example, a series of N-alkyl and benzyl (B1604629) analogues of nitrofurantoin were synthesized in a single-step N-alkylation process via a nucleophilic substitution (SN2) reaction. sci-hub.semdpi.com This method utilizes nitrofurantoin as a scaffold, deprotonating the N-3 position with a base, followed by reaction with an appropriate alkyl or benzyl bromide to generate novel derivatives with modified properties, such as improved lipophilicity. sci-hub.se This strategy could theoretically be adapted to create analogues of this compound.

Chemical Modifications and Derivatization for Research Probes

Chemical modification is a powerful tool for creating research probes to study biological mechanisms or to enhance analytical detection. nih.govnih.gov In the context of nitrofurans, derivatization is essential for monitoring and quantification, as the parent compounds are metabolized rapidly. govtlab.gov.hk

The metabolites of nitrofurans, such as 1-aminohydantoin (B1197227) (AHD) from nitrofurantoin, are often unstable and have low molecular weights, making them difficult to detect. govtlab.gov.hknih.gov To overcome this, a common strategy is to derivatize these metabolites with an agent like 2-nitrobenzaldehyde (B1664092) (2-NBA). nih.gov This reaction typically occurs after acid hydrolysis to release the protein-bound metabolites. The derivatization attaches a nitrophenyl group, which increases the molecular weight and improves the ionization efficiency and sensitivity for detection by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). govtlab.gov.hk This process effectively turns the metabolite into a stable and readily detectable analytical probe.

Furthermore, the synthesis of a series of analogues with systematic structural changes serves as a method to probe structure-activity relationships (SAR). For instance, synthesizing nitrofurantoin analogues with varying alkyl chain lengths or different substituents on a benzyl ring allows researchers to investigate how these modifications affect biological activity and cytotoxicity. mdpi.com Such studies are crucial for understanding the pharmacophore and for designing future compounds with improved properties.

Biochemical Transformations and in Vitro Degradation Pathways of 4 Hydroxynitrofurantoin

Enzymatic Formation of 4-Hydroxynitrofurantoin in Biological Systems (In Vitro and Animal Models)

The biotransformation of the parent drug, nitrofurantoin (B1679001), into its hydroxylated metabolite, this compound, is primarily an enzymatic process occurring within biological systems. This conversion is a key step in the drug's metabolism, studied extensively in in vitro setups and animal models to understand its metabolic profile. evotec.comnuvisan.com

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast array of xenobiotics, including nitrofurantoin. mdpi.comnih.gov Phase I reactions, particularly oxidation, are mainly catalyzed by the CYP450 system. nih.gov In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have identified several CYPs capable of metabolizing nitrofurantoin. t3db.ca

Specifically, enzymes such as CYP1A2, CYP2D6, and CYP3A4 are involved in the metabolism of nitrofurantoin. t3db.ca While the primary metabolic activation of nitrofurantoin involves its reduction by enzymes like cytochrome P450 reductase to form a nitro anion radical, subsequent oxidative pathways can lead to hydroxylated products. nih.govresearchgate.net This process, known as redox cycling, generates reactive oxygen species. nih.gov The hydroxylation of nitrofurantoin to form this compound is a detoxification pathway, converting the parent drug into a more water-soluble compound for easier excretion. The formation of hydroxylated metabolites is a common oxidative reaction catalyzed by CYP enzymes; for instance, aflatoxin B1 is hydroxylated to aflatoxin Q1 by similar mechanisms. mdpi.com

Table 1: Cytochrome P450 Enzymes Implicated in Nitrofurantoin Metabolism

Enzyme Family Specific Enzyme Role in Metabolism Research Context
Cytochrome P450 CYP1A2 Oxidative Metabolism In vitro enzymatic assays t3db.ca
CYP2D6 Oxidative Metabolism In vitro enzymatic assays t3db.ca
CYP3A4 Oxidative Metabolism, potential for drug-drug interactions mdpi.com In vitro enzymatic assays mdpi.comt3db.ca
NADPH-P450 Reductase Not applicable Catalyzes the one-electron reduction of nitrofurantoin, initiating redox cycling In vitro studies with recombinant enzymes and cell lysates nih.govnih.gov

Beyond the well-documented role of cytochrome P450, other enzymes contribute to the biotransformation of nitro-aromatic compounds. In the context of nitrofurantoin's mechanism of action within bacteria, bacterial flavoproteins (nitrofuran reductases) are known to activate the drug. t3db.ca However, in mammalian systems, the focus remains on hepatic enzymes. nih.gov

In vitro drug metabolism studies often employ a range of systems to identify all potential metabolic pathways, including Phase II conjugation reactions. nih.govhyphadiscovery.com These systems can include liver S9 fractions and suspension hepatocytes, which contain both Phase I and Phase II enzymes. d-nb.info While hydroxylation is a Phase I reaction, the resulting this compound could theoretically undergo subsequent Phase II conjugation (e.g., glucuronidation or sulfation) to further increase its polarity and facilitate excretion. However, specific in vitro studies detailing the role of non-CYP enzymes in the direct formation of this compound are not extensively documented in the reviewed literature. The primary enzymatic route for its formation is attributed to CYP-mediated hydroxylation.

Investigation of In Vitro Degradation Pathways of this compound

The chemical stability of a metabolite is crucial for understanding its persistence and potential for further interactions. In vitro chemical systems are used to investigate the degradation of compounds like this compound through mechanisms such as hydrolysis and oxidation, independent of enzymatic action. nih.gov

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. The rate of this process is often dependent on pH and temperature. researchgate.net For many pharmaceutical compounds, hydrolysis is a significant pathway of non-enzymatic degradation. researchgate.net In vitro studies typically assess hydrolytic stability by incubating the compound in buffered solutions at various pH levels (e.g., physiological pH 7.4) and temperatures (e.g., 37°C) for extended periods. nih.govnih.gov

While specific studies on the hydrolytic degradation of this compound were not found, the general principles can be applied. The stability of the molecule's core structures, such as the hydantoin (B18101) and furan (B31954) rings, would be assessed under these conditions. The degradation would be monitored by measuring the decrease in the concentration of the parent compound and the appearance of degradation products over time. nih.gov For related compounds, hydrolysis of imine bonds has been observed as a degradation pathway. researchgate.net

Oxidative degradation involves the reaction of a compound with oxidizing agents. In vitro models for oxidative degradation are designed to simulate the oxidative stress a compound might encounter in a biological system or during storage. nih.gov These systems often use reagents like hydrogen peroxide (H₂O₂), sometimes in combination with metal ions (e.g., Fe²⁺) or elevated temperatures to accelerate the degradation process. nih.govmdpi.com

The purpose of these accelerated tests is to predict long-term stability in a shorter timeframe. nih.govnih.gov For this compound, the presence of the nitro group and the aromatic furan ring suggests potential susceptibility to oxidative attack. The hydroxyl group itself can also influence the molecule's reactivity. In vitro studies would involve exposing this compound to an oxidative system, such as a solution of H₂O₂, and analyzing the resulting products to identify the specific sites of oxidative modification. mdpi.comrsc.org

Table 2: Common In Vitro Systems for Chemical Degradation Studies

Degradation Pathway System Components Conditions Purpose
Hydrolytic Buffered solutions (e.g., phosphate (B84403) buffer) Physiological pH (7.4) and temperature (37°C) To assess stability and degradation rate in an aqueous environment simulating physiological conditions. nih.govnih.gov
Oxidative Hydrogen peroxide (H₂O₂), often with metal ions (e.g., Fe²⁺, Co²⁺) Various concentrations and temperatures (often elevated for acceleration) To simulate oxidative stress and predict long-term oxidative stability. nih.govnih.gov

Metabolite Identification and Characterization in Research Models (excluding human clinical context)

Identifying and structurally characterizing metabolites is a fundamental activity in drug development, ensuring that any unique or major metabolites in humans have been assessed in preclinical toxicology species. nuvisan.comeuropa.eu This process is conducted using a variety of in vitro and animal models, excluding human clinical data.

The initial step often involves in vitro metabolism studies using test systems like liver microsomes, S9 fractions, or hepatocytes from various animal species (e.g., rat, mouse, dog, monkey) and comparing the results to human-derived systems. d-nb.infobioivt.com These experiments help to reveal species differences in metabolism and identify metabolites like this compound. europa.eu The formation of metabolites is analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS), which allows for the detection and structural elucidation of the metabolites formed. evotec.com

Following in vitro profiling, in vivo studies in animal models (e.g., rats) are conducted. researchgate.net After administration of the parent drug, biological samples such as blood, urine, and bile are collected over time. nih.gov These samples are then processed and analyzed to identify the metabolites formed in a whole-organism context. This confirms the presence of metabolites like this compound and helps to understand their pharmacokinetic profile. researchgate.netnih.gov

Table 3: Models and Techniques for Metabolite Identification

Model/System Purpose Key Techniques
In Vitro Liver Microsomes To study Phase I (CYP-mediated) metabolism. d-nb.info Incubation with parent drug, HPLC, Mass Spectrometry (MS).
In Vitro Hepatocytes To study both Phase I and Phase II metabolism in intact cells. hyphadiscovery.com Incubation with parent drug, LC-MS/MS, structural elucidation.
In Vivo Animal Models (e.g., Rat) To identify metabolites formed in a complete biological system and study their pharmacokinetics. researchgate.net Drug administration, collection of biological fluids (blood, urine), HPLC-MS analysis. nih.gov

Molecular Interactions and Mechanisms of Action Research in Vitro Models of 4 Hydroxynitrofurantoin

Elucidation of Molecular Targets and Binding Dynamics (In Vitro)

The initial steps in characterizing the action of a bioactive compound involve identifying its molecular targets and understanding the dynamics of their interaction. For 4-Hydroxynitrofurantoin, this has primarily focused on its engagement with bacterial enzymes, a key aspect of the therapeutic action of its parent compound, nitrofurantoin (B1679001).

Bacterial nitroreductases are a family of flavoenzymes that are of significant interest due to their role in the metabolism of nitroaromatic and nitroheterocyclic compounds. nih.gov These enzymes are crucial for the activation of nitro-drugs, converting them into cytotoxic derivatives. The interaction of this compound with these enzymes is a key area of research.

Molecular docking studies have been employed to investigate the interaction between this compound and E. coli nitroreductase (PDB ID: 1YLU). ajprd.com These computational models predict the binding affinity and the specific amino acid residues involved in the interaction. Such studies are instrumental in comparing the potential activity of various nitrofuran derivatives. ajprd.com The binding energy of this compound to the active site of E. coli nitroreductase has been calculated, providing a quantitative measure of the stability of the ligand-protein complex. ajprd.com

A molecular docking study of several nitrofuran derivatives, including this compound, with E. coli nitroreductase (1YLU) revealed varying binding affinities. ajprd.com The study aimed to understand the drug-receptor interactions that are fundamental to modern drug design. ajprd.com

Table 1: Molecular Docking Binding Scores of Nitrofuran Derivatives with E. coli Nitroreductase (1YLU)

CompoundBinding Score (kcal/mol)
Hydroxymethylnitrofurantoin-8.8
Nifuroxazide-8.4
This compound-8.3
Nitrofurantoin (Standard)-8.1
Furazolidone-7.6
Nitrofurazone-7.3
Nifuroxime-6.1
Nifurtimox-5.9
Data sourced from a molecular docking study on nitrofuran derivatives. ajprd.com

Further analysis of the docking simulations provides a detailed profile of the specific interactions between this compound and the amino acid residues within the active site of E. coli nitroreductase. These interactions are predominantly hydrogen bonds and hydrophobic interactions, which stabilize the binding of the ligand. arxiv.org

In the case of this compound's interaction with the 1YLU protein, specific amino acid residues have been identified as key points of contact. researchgate.net The docking analysis revealed that several analogues share common binding interactions with residues such as GLU 165, ARG 207, and LYS 205 SER 12 at the active site. ajprd.com

Table 2: Predicted Amino Acid Interactions of Nitrofuran Derivatives with E. coli Nitroreductase (1YLU)

CompoundInteracting Amino Acid Residues
HydroxymethylnitrofurantoinGlutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 39 & 12), Glutamine (GLN 142), Lysine (LYS 205)
Nitrofurantoin (Standard)Glutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 12, 40 & 39), Lysine (LYS 205), Valine (VAL 287), Glycine (GLY 166), Proline (PRO 38)
Data from a molecular docking analysis highlighting key interactions. ajprd.comresearchgate.net

In Vitro Cellular and Subcellular Mechanisms of Action (excluding human clinical context)

Beyond direct enzyme interactions, the broader cellular and subcellular effects of this compound are of significant interest. These studies delve into the compound's impact on fundamental cellular processes, such as redox balance and interactions with essential macromolecules.

A key mechanism attributed to the biological activity of nitrofurans is their ability to undergo redox cycling. nih.gov This process involves the one-electron reduction of the nitro group, often catalyzed by cellular reductases, to form a nitro anion radical. nih.gov In the presence of molecular oxygen, this radical can be re-oxidized to the parent compound, generating superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.govnih.gov

This continuous cycle of reduction and oxidation can lead to a state of oxidative stress within the cell. nih.gov While specific in vitro studies detailing the redox cycling of purified this compound are not extensively documented in the provided context, the general mechanism for nitrofurans suggests that it would likely participate in similar reactions. nih.gov The generation of ROS is a plausible mechanism contributing to its biological effects. nih.gov Studies on other redox-cycling agents have shown that this process can be a significant source of cellular oxidative stress. mdpi.com

The reactive intermediates generated during the metabolism of nitrofurans, including this compound, are capable of interacting with cellular macromolecules such as DNA and proteins. nih.gov The formation of covalent adducts with proteins is a known consequence of nitrofuran metabolism. thermofisher.com These interactions can disrupt the normal function of these essential cellular components.

While direct in vitro studies specifically isolating this compound and observing its interaction with purified DNA or a broad panel of proteins are not detailed in the provided search results, the established chemistry of nitrofurans strongly supports this as a likely mechanism of action. The binding of small molecules to DNA and proteins can occur through various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. thermofisher.com The electrophilic nature of the reactive metabolites of nitrofurans makes them prime candidates for forming covalent bonds with nucleophilic sites on proteins and DNA.

Computational Chemistry and Molecular Modeling of 4 Hydroxynitrofurantoin

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. arxiv.org Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and materials science to investigate the electronic properties of many-body systems. mdpi.com This approach is invaluable for predicting molecular structures, vibrational frequencies, and various other properties with a good balance of accuracy and computational cost. mdpi.comorientjchem.org

For nitrofuran derivatives, including 4-Hydroxynitrofurantoin, DFT has been employed to optimize their three-dimensional structures. researchgate.net In one study, the structure of this compound was optimized using the B3LYP/MidiX level of theory as a necessary preparatory step for molecular docking simulations. researchgate.net This optimization process calculates the lowest energy conformation of the molecule, which is presumed to be the most stable and representative structure.

DFT calculations provide critical data on:

Optimized Molecular Geometry: Determines the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state.

Electronic Properties: Calculates the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Predicts the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. orientjchem.orgmdpi.com

These quantum chemical insights are foundational for subsequent computational studies, such as molecular docking and the prediction of biochemical interactions. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govlongdom.org These simulations provide a detailed view of the dynamic behavior of biomolecules, capturing conformational changes and fluctuations that are often crucial for their function. nih.govresearchgate.net By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can map the energy landscape and reveal the accessible conformations of a molecule like this compound. cresset-group.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mun.ca The specific conformation of a drug molecule can significantly affect its ability to bind to a biological target. mun.ca

While specific MD simulation studies focused solely on this compound are not detailed in the available literature, this technique is a standard tool for:

Assessing Ligand Flexibility: Understanding how the structure of this compound might flex and adapt its shape upon approaching and fitting into the active site of a protein.

Evaluating Complex Stability: Once a ligand is docked to its target, MD simulations can be run on the resulting complex to assess its stability over time. nih.govchemrxiv.org The simulation can reveal whether the ligand remains securely bound or if the interactions are transient.

Solvent Effects: MD simulations explicitly model the surrounding environment, such as water molecules, allowing for an analysis of how the solvent influences the conformation and binding of the ligand.

The combination of MD simulations with conformational analysis provides a four-dimensional understanding of the molecule, adding the element of time to its three-dimensional structure and revealing the dynamic nature of its biochemical interactions. manchester.ac.uk

Molecular Docking Studies of this compound with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is frequently used in drug design to understand and predict how a potential drug molecule (ligand) interacts with a protein target at the atomic level. researchgate.netrasayanjournal.co.in

A molecular docking study was conducted to investigate the interaction of this compound and other nitrofuran derivatives with E. coli nitroreductase (PDB ID: 1YLU), a key enzyme in the activation of this class of compounds. researchgate.netajprd.com The study aimed to dock the selected nitrofuran derivatives onto the protein and compare their binding affinities. researchgate.net Computational tools such as PyRx virtual screening software, utilizing AutoDock Vina, were employed for the docking analysis, while Discovery Studio was used to visualize the interactions. researchgate.netajprd.com

The ligands, including this compound, were obtained from the PubChem database and their energies were minimized before docking. researchgate.netajprd.com The docking results predicted a favorable binding affinity for this compound with the E. coli nitroreductase active site.

Table 1: Molecular Docking Binding Scores of Nitrofuran Derivatives with E. coli Nitroreductase (1YLU)

CompoundBinding Affinity (kcal/mol)
Hydroxymethyl nitrofurantoin (B1679001)-8.8
Nifuroxazide-8.4
This compound-8.3
Nitrofurantoin (Standard)-8.1
Furazolidone-7.6
Nitrofurazone-7.3
Nifuroxime-6.1
Nifurtimox-5.9

Data sourced from Kolageri et al., 2022. ajprd.com

The binding score of -8.3 kcal/mol for this compound indicates a strong and stable interaction with the enzyme's active site, comparable to and slightly better than the standard drug, Nitrofurantoin (-8.1 kcal/mol). ajprd.com Analysis of the docked pose revealed that the nitrofuran analogues shared common binding interactions with key amino acid residues at the active site, including GLU 165, ARG 207, and LYS 205 SER 12. ajprd.com These interactions are critical for anchoring the ligand within the binding pocket and facilitating its subsequent biochemical action.

Prediction of Molecular Properties Relevant to Biochemical Interactions

Computational methods are instrumental in predicting a wide range of molecular properties that are directly relevant to a compound's biochemical interactions. arxiv.orgnih.gov These predictions can guide further experimental work and provide a rationale for observed biological activity.

For this compound, several key properties can be predicted:

Binding Affinity: As demonstrated by molecular docking studies, the binding free energy (e.g., -8.3 kcal/mol with E. coli nitroreductase) is a critical predicted property that quantifies the strength of the ligand-target interaction. ajprd.com A lower binding energy generally corresponds to a more potent inhibitor.

Electronic Properties: DFT calculations can predict properties such as the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution across the molecule. This is vital for understanding non-covalent interactions, such as hydrogen bonds and electrostatic interactions with a protein's active site.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET): While not explicitly detailed for this compound in the provided context, computational models are routinely used to predict the ADMET properties of drug candidates. nih.gov These predictions help to identify potential liabilities early in the drug discovery process. For instance, in silico models have been developed for predicting cytochrome metabolism, a key factor in drug clearance. nih.gov

The integration of data from quantum mechanics, molecular dynamics, and docking studies provides a comprehensive computational profile of this compound, elucidating the molecular features that govern its interactions with biological systems.

Structure Activity Relationship Sar Investigations of 4 Hydroxynitrofurantoin and Nitrofuran Analogues

Design and Synthesis of 4-Hydroxynitrofurantoin Analogues for SAR Studies

The design and synthesis of analogues are foundational to SAR studies. For nitrofuran compounds, including those related to this compound, synthetic strategies often focus on modifying specific parts of the molecule to probe their influence on biological activity.

Common synthetic approaches involve the modification of the side chain attached to the furan (B31954) ring, the substituents on the furan ring itself, or the core heterocyclic structure. For instance, a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have been designed and synthesized to investigate their trypanocidal activity. nih.gov This involves reacting 5-nitro-2-furaldehyde (B57684) with various hydrazides to generate a library of analogues with diverse substituents.

Another strategy involves the creation of hybrid molecules, such as nitrofuran-1,3,4-oxadiazole hybrids, to explore new chemical space and potentially new mechanisms of action. nih.gov The synthesis of these hybrids typically involves multi-step reactions to link the nitrofuran moiety to the oxadiazole ring system with different linkers and substituents. nih.gov

Furthermore, modifications can be made to the N-terminal lipid portion of related lipopeptide antibiotics, like brevicidine and laterocidine, by replacing it with linear achiral fatty acids of varying lengths. nih.gov While not directly this compound, the principles of modifying acyl chains to study their impact on activity are relevant. nih.gov For example, a library of analogues with lipid chains incrementally increasing by two carbons can be synthesized to determine the optimal chain length for activity. nih.gov

The synthesis of these analogues often employs standard organic chemistry techniques. For example, the synthesis of some flavonol analogues, another class of heterocyclic compounds, involves treating the parent flavonol with Lawesson's reagent to create thioflavonols. scirp.org For more complex structures, techniques like McMurry reactions have been used to couple different ketone components to create novel analogues, as demonstrated in the synthesis of 4-hydroxytamoxifen (B85900) analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of compounds and their biological activities. longdom.org For nitrofuran analogues, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that govern their therapeutic effects. aimspress.comresearchgate.netacs.org

QSAR models are typically developed by first calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. aimspress.comresearchgate.net Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. aimspress.comresearchgate.net

For a series of 126 nitrofuran derivatives with antitubercular activity, a QSAR model was developed using descriptors from six different classes: Constitutional, Functional, Atom Centered Fragments, Topological, Galvez, and 2D autocorrelation. aimspress.comresearchgate.net The resulting models were able to explain 72-76% of the variance in the training set and effectively predict the activity of test set compounds. aimspress.comresearchgate.net

A crucial aspect of QSAR modeling is validation to ensure the robustness and predictive power of the model. mdpi.commdpi.com This is often done through internal validation techniques like leave-one-out cross-validation and external validation using a set of compounds not included in the model development. mdpi.commdpi.com

The following table summarizes key descriptors identified in a QSAR study of nitrofuran analogues and their influence on antitubercular activity. aimspress.com

Descriptor ClassDescriptor ExampleInfluence on Activity
ConstitutionalNumber of double bondsMinimum number is favorable
FunctionalNumber of sulphur atomsMinimum number is favorable
Atom Centered FragmentsThiazole, morpholine, thiopheneMinimum number is favorable
TopologicalKier-Hall electrotopological states (Ss)Positive influence
TopologicalT(O...S)Minimum gap between sulphur and oxygen is favorable
2D AutocorrelationGATS4pPositive influence

Mechanistic Insights from Structural Modifications

Structural modifications of nitrofuran analogues have provided valuable insights into their mechanism of action. A key feature of nitrofuran activity is the enzymatic reduction of the nitro group, which is believed to be a necessary step for their biological effects. researchgate.netacs.org This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules.

QSAR studies have shed light on the electronic factors contributing to the genotoxicity of nitrofurans. For example, a QSAR model for the genotoxicity of nitrofuran derivatives on Escherichia coli revealed that the charge on the C2 atom of the furan ring (qc2), which is attached to the nitro group, is a significant factor. nih.gov This finding supports a furan ring-opening mechanism in explaining their genotoxicity. nih.gov

Structural studies of proteins that interact with related compounds, such as β-catenin, have shown how specific domains, like the armadillo repeat region, serve as binding sites for multiple partners. nih.gov While not directly about this compound, these studies provide a framework for understanding how structural modifications can influence protein-ligand interactions and, consequently, biological activity. By altering substituents on the nitrofuran scaffold, it is possible to modulate binding affinity and selectivity for target proteins.

Correlation between Molecular Features and Biochemical Activity (In Vitro)

The in vitro biochemical activity of this compound analogues is strongly correlated with specific molecular features. SAR studies have established clear links between structural modifications and the resulting potency and selectivity of these compounds against various biological targets.

For nitrofuran analogues with trypanocidal activity, a key determinant of efficacy is the length of the aliphatic chain attached to the core structure. mdpi.com A study of nitrofurantoin (B1679001) analogues revealed that those with 11- and 12-carbon aliphatic chains exhibited the highest trypanocidal activity in vitro. mdpi.comresearchgate.net This suggests that lipophilicity, as influenced by the chain length, plays a critical role in the compound's ability to interact with its target in the parasite. Furthermore, electronegativity was also identified as a contributing factor to both trypanocidal activity and cytotoxicity. mdpi.comresearchgate.net

In the context of antibacterial activity, the presence of the 5-nitrofuran moiety is considered essential. aimspress.comresearchgate.net QSAR studies on antitubercular nitrofuran derivatives have shown that the number of double bonds, the presence of certain fragments like thiazole, and the distance between sulfur and oxygen atoms can significantly impact activity. aimspress.comresearchgate.net

The following table presents in vitro activity data for a selection of nitrofuran derivatives against various fungal species, illustrating the impact of structural variations on antifungal potency. mdpi.com

CompoundR GroupMIC90 (µg/mL) vs. H. capsulatumMIC90 (µg/mL) vs. P. brasiliensisMIC90 (µg/mL) vs. T. rubrum
3 Ester>2500.48>250
8 Amide15.615.60.98
9 Amide3.90.480.98
11 Chalcone0.481.953.9
12 Chalcone1.953.90.98
13 Chalcone3.93.90.98

Advanced Analytical Methodologies for 4 Hydroxynitrofurantoin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool in analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar compound like 4-Hydroxynitrofurantoin, liquid chromatography is the predominant technique, while gas chromatography may be used with appropriate sample modification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of nitrofurantoin (B1679001) and its metabolites from various matrices, including biological fluids and pharmaceutical formulations. chemicalbook.comclearsynth.com The methods are developed to be sensitive, specific, and robust, often for the simultaneous determination of multiple nitrofuran metabolites.

Research on nitrofurantoin provides a framework for the analysis of this compound. Typical HPLC methods utilize reverse-phase columns, most commonly C18, for separation. pressbooks.pubdtu.dk The mobile phase often consists of a mixture of an aqueous buffer (like sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions to achieve optimal separation. pressbooks.pubdtu.dk

Detection is commonly performed using UV-Vis spectrophotometry, with detection wavelengths set at the maximum absorbance of the nitrofuran chromophore, typically around 360-380 nm. amerigoscientific.comomicsonline.org For enhanced sensitivity and selectivity, fluorescence detection can be employed after derivatization of the metabolites. chemicalbook.com For instance, a method for determining four nitrofuran metabolites in pork muscle involved derivatization with 2-hydroxy-1-naphthaldehyde, followed by HPLC with fluorescence detection (λem = 463 nm), achieving limits of detection as low as 1 µg/kg.

Gas Chromatography (GC) is a powerful separation technique, but its application to polar, non-volatile compounds like nitrofurantoin and its hydroxylated metabolites is limited without chemical derivatization. Derivatization is necessary to increase the volatility and thermal stability of the analytes, allowing them to be analyzed by GC.

While specific GC methods for this compound are not prevalent in the literature, the general approach would involve converting the polar functional groups (hydroxyl and amine functionalities) into less polar, more volatile derivatives. For instance, methods developed for other hydroxylated compounds often use silylation reagents to convert -OH groups into trimethylsilyl (B98337) (TMS) ethers.

GC analysis is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.gov This technique has been successfully applied to the analysis of other hydroxylated compounds in various matrices. europa.eursc.org For this compound, a hypothetical GC-MS method would involve extraction from the matrix, a derivatization step, followed by injection into the GC-MS system. The mass spectrometer would then be used to identify the characteristic fragmentation pattern of the derivatized metabolite.

Mass Spectrometry (MS) for Identification and Characterization

Mass Spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. Its high selectivity and sensitivity make it ideal for analyzing complex biological samples.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the determination of nitrofuran metabolites in various food and biological matrices. cheminfo.orgnih.goveuropa.eu These methods are highly sensitive and specific, capable of detecting residues at very low concentrations (sub-µg/kg levels). cheminfo.orgdrugbank.com

The analytical process for tissue-bound metabolites, which would include this compound, typically involves several key steps:

Acid Hydrolysis: To release the metabolites that are covalently bound to proteins. cheminfo.orgwho.int

Derivatization: The released metabolites are often derivatized, commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), to form more stable and readily ionizable products for MS analysis. nih.govcheminfo.orgwho.int

Extraction: The derivatized metabolites are then extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). pressbooks.pubeuropa.eu

LC-MS/MS Analysis: The extract is analyzed by LC-MS/MS, typically using a C18 column for separation. pressbooks.pubresearchgate.net Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. pressbooks.pubeuropa.euresearchgate.net Electrospray ionization (ESI) is the most common ionization technique, often operated in positive or negative mode depending on the analyte. europa.euresearchgate.net

For nitrofurantoin, the deprotonated precursor ion [M-H]⁻ at m/z 237.0 is often monitored, with a characteristic product ion at m/z 151.8. pressbooks.pubresearchgate.net A similar strategy would be developed for this compound, identifying its unique precursor ion and corresponding product ions for selective detection.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS), offers significant advantages for metabolite research. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound, which is a critical step in metabolite identification. nih.gov

This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolomics. The high resolving power (often 70,000 FWHM or greater) ensures sufficient selectivity and sensitivity for complex matrices. nih.gov In the context of this compound research, UHPLC-HRMS would be employed for:

Confirmation of Identity: Accurately measuring the mass of the potential metabolite and comparing it with the theoretical mass of this compound.

Unknown Metabolite Screening: HRMS can acquire full-scan data, allowing for retrospective analysis to search for other potential metabolites without prior knowledge of their structure. nih.gov

Structural Elucidation: Fragmentation data obtained from HRMS instruments (like Orbitrap or Q-TOF) can be used to piece together the structure of the metabolite.

Studies have demonstrated the successful application of UHPLC-HRMS for the detection and quantification of various nitrofuran residues in food products, confirming its suitability for comprehensive metabolite analysis. nih.govnih.gov

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide detailed information about a molecule's structure, functional groups, and electronic properties. They are essential for the unambiguous identification and characterization of new compounds or metabolites like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and provides preliminary structural information based on the absorption of UV or visible light by chromophores within the molecule. omicsonline.orghmdb.ca The UV-Vis spectrum of the parent compound, nitrofurantoin, exhibits characteristic absorption maxima. In aqueous solution, peaks are observed around 266 nm and 368 nm. cmscientifica.com.br Another study reports three main absorption bands at 230 nm (shoulder), 270 nm, and 380 nm. nist.gov The band at 380 nm is attributed to π-π* transitions involving the nitro-substituted furan (B31954) ring. amerigoscientific.com The introduction of a hydroxyl group in this compound would be expected to cause a slight shift (a bathochromic or hypsochromic shift) in these absorption maxima, providing evidence of the structural modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, ¹H NMR would be crucial for confirming the position of the hydroxyl group on the hydantoin (B18101) ring. A predicted ¹H NMR spectrum for the compound is available, and experimental analysis would aim to confirm these chemical shifts and coupling patterns. nist.gov The introduction of the -OH group at the C4 position would significantly alter the chemical shift and splitting pattern of the adjacent C5 methylene (B1212753) protons compared to the parent nitrofurantoin. Solid-state NMR (ssNMR) has also been used to provide detailed molecular structure information on cocrystals of nitrofurantoin, demonstrating its utility in characterizing the compound in different physical forms.

Electrochemical Methods in Nitrofuran Research

Electrochemical methods have emerged as a powerful tool for the analysis of nitrofurans and their metabolites due to their inherent sensitivity, rapid response, and the electroactive nature of the nitro group, which is central to the structure of these compounds. The reduction of the nitro group at an electrode surface provides a measurable signal that can be correlated to the concentration of the analyte.

Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave cathodic adsorptive stripping voltammetry (SW-CAdSV), have been successfully employed for the determination of nitrofurantoin and its metabolites. nih.govresearchgate.net These methods often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a sensitive electrochemical sensor based on reduced graphene oxide/Fe3O4 nanorod composites has been developed for the detection of nitrofurantoin and its metabolite, 1-aminohydantoin (B1197227) (AHD). rsc.org This modified electrode demonstrated a significant enhancement in the electrochemical signal, allowing for low detection limits. rsc.org

Another study reported the use of a mercury meniscus modified silver solid amalgam electrode for the voltammetric determination of nitrofurantoin. researchgate.net The research highlighted the influence of pH on the electrochemical behavior of the compound and established optimal conditions for its quantification. researchgate.net Furthermore, a study utilizing a hanging mercury drop electrode detailed a validated SW-CAdSV method for determining nitrofurantoin in biological fluids like human serum and urine, showcasing the applicability of these techniques in clinical settings. nih.gov The method is based on the reduction of the nitro group to an amine. nih.gov

The development of novel electrode materials continues to be a major focus in this field. For example, spinel-type zinc cobaltate nanosheets have been used to fabricate a highly sensitive electrode for the voltammetric determination of nitrofurantoin, exhibiting excellent electrocatalytic performance and low detection limits. rsc.org These advancements in electrochemical sensor technology provide promising avenues for the routine analysis of this compound and other nitrofuran derivatives in various matrices.

Table 1: Electrochemical Detection of Nitrofurantoin and its Metabolites

Analytical Method Electrode Analyte Limit of Detection (LOD) Matrix Reference
Square-Wave Cathodic Adsorptive Stripping Voltammetry (SW-CAdSV) Hanging Mercury Drop Electrode Nitrofurantoin 1.32 x 10⁻¹⁰ M Bulk drug nih.gov
SW-CAdSV Hanging Mercury Drop Electrode Nitrofurantoin 2.86 x 10⁻¹⁰ M Human Serum nih.gov
SW-CAdSV Hanging Mercury Drop Electrode Nitrofurantoin 5.77 x 10⁻¹⁰ M Human Urine nih.gov
Differential Pulse Voltammetry (DPV) Mercury Meniscus Modified Silver Solid Amalgam Electrode Nitrofurantoin 8.1 x 10⁻⁸ mol L⁻¹ - researchgate.net
Electrochemical Sensor Reduced Graphene Oxide/Fe₃O₄ Nanorod Composite Electrode Nitrofurantoin 1.14 nmol L⁻¹ - rsc.org
Electrochemical Sensor Reduced Graphene Oxide/Fe₃O₄ Nanorod Composite Electrode 1-Aminohydantoin (AHD) 83.1 nmol L⁻¹ - rsc.org
Voltammetry Zinc Cobaltate Nanosheets Modified Electrode Nitrofurantoin 0.013 µM - rsc.org

Application of Biosensors in Detection Methodologies

Biosensors represent another frontier in the rapid and specific detection of nitrofuran metabolites, including what can be inferred for this compound. These analytical devices combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of a target analyte. The high specificity of biological interactions, such as antibody-antigen binding, makes biosensors particularly well-suited for complex sample matrices.

Immunosensors, a type of biosensor that uses antibodies as the recognition element, have been widely developed for the detection of nitrofuran residues in food products. frontiersin.org These can be designed in various formats, including lateral flow assays and biochip arrays. For example, a lateral flow biosensor utilizing functionalized magnetic beads has been developed for the multiplex detection of four nitrofuran metabolites. nih.gov This method offers a rapid and visual detection with a low detection limit of 0.1 µg/L. nih.gov

Another significant development is the creation of a chemiluminescence-based biochip array for the simultaneous screening of four major nitrofuran metabolites in honey. nih.gov This multiplexing capability is a key advantage, allowing for the efficient analysis of multiple residues in a single run. The method was validated according to EU guidelines and demonstrated detection capabilities below the reference point for action of 1 µg kg⁻¹. nih.gov

Furthermore, an immunobiosensor assay has been developed for the multi-residue screening of a range of nitrofuran compounds, including nitrofurantoin, in avian eyes. nih.gov This assay employed a polyclonal antibody with broad-range specificity, enabling the detection of several parent nitrofurans. nih.gov The development of such screening methods is vital for monitoring the illegal use of banned veterinary drugs in food production.

While specific biosensors for this compound are not as extensively documented as for other nitrofuran metabolites, the principles and technologies used for detecting parent drugs and other metabolites are directly applicable. The generation of specific antibodies or other biological recognition elements for this compound would enable the development of highly sensitive and selective biosensors for its detection.

Table 2: Biosensor-Based Detection of Nitrofuran Compounds

Biosensor Type Recognition Element Analyte(s) Limit of Detection (LOD) / Detection Capability (CCβ) Matrix Reference
Lateral Flow Biosensor Antibody Four Nitrofuran Metabolites (AHD, AOZ, SEM, AMOZ) 0.1 µg/L - nih.gov
Chemiluminescence Biochip Array Specific Antibodies Four Nitrofuran Metabolites (AHD, AOZ, AMOZ, SEM) <0.5 µg kg⁻¹ (AHD, AOZ, AMOZ), <0.9 µg kg⁻¹ (SEM) Honey nih.gov
Immunobiosensor Assay Polyclonal Antibody Nitrofurazone (NFZ) and other nitrofurans (including Nitrofurantoin) <1 ng eye⁻¹ (for NFZ) Avian Eyes nih.gov
Ultrasensitive Strips Antibodies and DNA barcodes Four Nitrofuran Metabolites (SEM, AHD, AOZ, AMOZ) 7.20 ppt (B1677978) (SEM), 11.58 ppt (AHD), 7.24 ppt (AOZ), 2.31 ppt (AMOZ) Meat rsc.org

Future Directions and Emerging Research Paradigms for 4 Hydroxynitrofurantoin

Integration of Multi-Omics Approaches in Nitrofuran Research

The complexity of the biological interactions of nitrofurans and their metabolites necessitates a holistic analytical approach. Multi-omics, the integrated analysis of various "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful strategy to unravel the multifaceted effects of compounds like 4-hydroxynitrofurantoin.

Recent research on nitrofurantoin (B1679001) resistance in Klebsiella pneumoniae has demonstrated the power of combining genomics and metabolomics. asm.orgresearchgate.net This study revealed significant perturbations in multiple metabolic pathways upon exposure to nitrofurantoin, including those involved in aminoacyl-tRNA biosynthesis, purine (B94841) metabolism, and central carbohydrate metabolism. asm.orgresearchgate.net While this research focused on the parent drug, it lays the groundwork for future studies specifically investigating the metabolic impact of this compound. By applying similar multi-omics approaches, researchers can create a detailed map of the cellular response to this specific metabolite, identifying its unique targets and pathways.

The application of metabolomics, in particular, holds significant promise for understanding the toxicology and mechanism of action of nitrofurantoin and its derivatives. researchgate.net Although there is limited information on the direct application of metabolomics to this compound, the methodologies are well-established and could provide a comprehensive understanding of its biotransformation and potential for inducing biochemical insults. researchgate.net

A hypothetical multi-omics study on this compound could involve exposing a relevant bacterial strain or cell line to the compound and then performing a time-course analysis of the transcriptome, proteome, and metabolome. This would allow for the identification of differentially expressed genes and proteins, as well as changes in the concentrations of endogenous metabolites. The integration of these datasets could reveal novel mechanisms of action and resistance related specifically to the hydroxylated metabolite.

Table 1: Potential Multi-Omics Approaches in this compound Research

Omics LayerResearch QuestionPotential Findings
Genomics What genetic variations influence the metabolism of nitrofurantoin to this compound?Identification of polymorphisms in metabolic enzymes.
Transcriptomics How does this compound alter gene expression in target cells?Up- or down-regulation of genes involved in stress response, DNA repair, and metabolism.
Proteomics Which proteins directly interact with this compound?Identification of protein targets and adducts.
Metabolomics What are the downstream metabolic consequences of exposure to this compound?Alterations in key metabolic pathways, providing insights into its mechanism of action and toxicity.

Advanced Computational and Machine Learning Applications in Compound Discovery and Characterization

Computational methods, including molecular docking and machine learning, are becoming indispensable tools in drug discovery and development. These approaches can accelerate the identification of new drug candidates, predict their properties, and elucidate their interactions with biological targets.

A molecular docking study has been conducted to investigate the interaction of this compound with E. coli nitroreductase (PDB ID: 1YLU), a key enzyme in the activation of nitrofurans. acs.orgresearchgate.net This study predicted a strong binding affinity, providing a molecular basis for its potential biological activity. acs.org

Table 2: Molecular Docking Results for this compound and Related Compounds with E. coli Nitroreductase (1YLU)

CompoundPubChem IDBinding Affinity (kcal/mol)
Hydroxymethyl nitrofurantoin9571062-8.8
Nifuroxazide5337997-8.4
This compound 9576892 -8.3
Nitrofurantoin6604200-8.1
Furazolidone5323714-7.6
Nitrofurazone5447130-7.3
Nifuroxime22601-6.1
Nifurtimox6842999-5.9
Source: Adapted from Kolageri et al., 2022. acs.orgresearchgate.net

Machine learning models are also being developed to predict the activity of novel compounds and to understand the vast chemical space for antibiotic discovery. metabolomics.se Deep neural networks, for instance, can be trained on large datasets of molecules with known antibacterial activity to predict the efficacy of new, structurally diverse compounds. metabolomics.se While specific machine learning models for this compound are yet to be published, the existing frameworks for antibiotic discovery could be readily adapted. By inputting the structural information of this compound and its derivatives into these models, researchers could predict their antibacterial spectrum and potential for development as new therapeutic agents.

Development of Novel Research Probes and Derivatized Forms

To further investigate the biological roles of this compound, the development of novel research probes and derivatized forms is crucial. These tools can be used to visualize the compound within cells, identify its binding partners, and elucidate its mechanism of action.

The synthesis of functionalized nitrofurans for use as sensors is an active area of research. For example, a supramolecular fluorescence sensor has been developed for the detection of nitrofurantoin. acs.org Additionally, functionalized carbon nanofibers and carbon black composites have been used to create electrochemical sensors for nitrofurantoin. researchgate.net These technologies could be adapted to create specific probes for this compound, enabling its detection and quantification in biological samples with high sensitivity and selectivity.

Furthermore, the synthesis of isotope-labeled versions of nitrofurantoin, such as Nitrofurantoin-¹³C₃, is already commercially available. medchemexpress.com The synthesis of a similarly labeled this compound would be invaluable for metabolic studies, allowing researchers to trace its fate in biological systems using techniques like mass spectrometry. The synthesis of nitrofurantoin derivatives has also been explored, providing a basis for the creation of new molecules with potentially enhanced or novel biological activities. researchgate.netdergipark.org.trnih.gov

Exploration of Interdisciplinary Research Collaborations in Chemical Biology

The complex nature of nitrofuran research, from understanding their metabolism to developing new analytical methods and therapeutic applications, necessitates a collaborative, interdisciplinary approach. The field of chemical biology, which lies at the interface of chemistry and biology, is particularly well-suited to drive future discoveries related to this compound.

Successful interdisciplinary collaborations have already advanced the field of nitrofuran research. For example, the FoodBRAND project brought together researchers from various disciplines to develop improved methods for detecting nitrofuran metabolites in food products. fao.org This collaboration led to the development of highly sensitive LC-MS/MS methods for the detection of the four main nitrofuran marker residues. fao.org

Future research on this compound will benefit from similar collaborations between chemists, biologists, toxicologists, and computational scientists. Such collaborations can facilitate:

The synthesis of novel derivatives and research probes.

The application of advanced analytical techniques for its detection and quantification.

The use of sophisticated computational models to predict its activity and toxicity.

A comprehensive understanding of its biological effects through integrated multi-omics studies.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound in both basic research and clinical applications.

Q & A

Q. How can this compound research inform environmental toxicology studies?

  • Methodological Answer : Track environmental persistence via OECD 301B biodegradation tests. Quantify aquatic toxicity using Daphnia magna acute immobilization assays (48-h exposure). Cross-reference with QSAR predictions to identify ecotoxicophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.